molecular formula C4ClFN2-2 B14887629 2-Chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide

2-Chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide

Cat. No.: B14887629
M. Wt: 130.51 g/mol
InChI Key: ITORFFAYHQLBGA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions of the pyrimidine ring, respectively. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine through a reduction process. The reaction involves the use of a reducing metal powder, such as zinc, in the presence of a solvent like tetrahydrofuran. The mixture is heated to 70°C, and acetic acid is added dropwise. The reaction is maintained at reflux for several hours until completion .

Industrial Production Methods

In industrial settings, the synthesis of 2-Chloro-5-fluoropyrimidine follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles. It can also participate in C-N bond-forming reactions with amines to produce 5-fluoro-2-amino pyrimidines .

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K₂CO₃) and various amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to facilitate the substitution process .

Major Products

The major products formed from these reactions include 5-fluoro-2-amino pyrimidines and other substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoropyrimidine involves its incorporation into various biochemical pathways. For instance, in the case of its derivative 5-fluorouracil, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic aromatic substitution and form stable intermediates makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C4ClFN2-2

Molecular Weight

130.51 g/mol

IUPAC Name

2-chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide

InChI

InChI=1S/C4ClFN2/c5-4-7-1-3(6)2-8-4/q-2

InChI Key

ITORFFAYHQLBGA-UHFFFAOYSA-N

Canonical SMILES

[C-]1=C([C-]=NC(=N1)Cl)F

Origin of Product

United States

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